molecular formula C23H23ClN4O3 B10993024 N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B10993024
M. Wt: 438.9 g/mol
InChI Key: FRNJXKMOGZQTBL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base . Finally, the chlorophenyl group is added through a Friedel-Crafts acylation reaction, where the piperazine-indole intermediate reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific combination of indole, piperazine, and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H23ClN4O3/c24-18-7-5-16(6-8-18)9-10-25-21(29)23(31)28-13-11-27(12-14-28)22(30)20-15-17-3-1-2-4-19(17)26-20/h1-8,15,26H,9-14H2,(H,25,29)

InChI Key

FRNJXKMOGZQTBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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